2(1H)-Quinolinone, 4-azido-3-phenyl-
Description
Contextualization within Quinolinone Chemistry and Derivatives
Quinolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the chemical and pharmaceutical sciences. The core structure, consisting of a benzene (B151609) ring fused to a pyridinone ring, provides a versatile platform for chemical modification.
The quinoline (B57606) scaffold is a fundamental building block in the design of a wide array of biologically active molecules. Its presence in numerous natural products and synthetic compounds has established it as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.
The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability has led to the development of quinoline-based compounds with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.gov The planar nature of the fused ring system also facilitates intercalation with DNA and interaction with enzyme active sites, further contributing to its biological importance.
Table 1: Prominent Biological Activities of Quinoline Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. |
| Antibacterial | Efficacy against a range of bacterial strains. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
| Antiviral | Inhibition of viral replication and activity. |
The azido (B1232118) group (-N₃) is a highly versatile and energetic functional group with significant utility in organic synthesis and chemical biology. Its small size and unique reactivity make it an invaluable tool for chemists. One of the most prominent applications of the azido group is in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of stable triazole rings, which can be used to link different molecular fragments.
Beyond cycloadditions, the azido group serves as a precursor to amines through reduction, a transformation that is fundamental in the synthesis of complex molecules. It can also be converted into other nitrogen-containing functional groups, showcasing its synthetic flexibility. In chemical biology, azides are employed as probes to study biological processes due to their bioorthogonal reactivity, meaning they can react selectively within a complex biological environment without interfering with native biochemical processes.
Rationale for Research Focus on 2(1H)-Quinolinone, 4-azido-3-phenyl-
While direct and extensive research focused solely on 2(1H)-Quinolinone, 4-azido-3-phenyl- is not widely documented in publicly available literature, the rationale for its investigation can be inferred from the distinct properties of its constituent parts. The compound represents a strategic combination of a biologically relevant core (3-phenyl-2-quinolinone) and a synthetically versatile functional handle (4-azido group).
The presence of the phenyl group at the 3-position of the quinolinone ring is a feature found in various compounds with demonstrated biological activities, including potential anticancer properties. This suggests that the 3-phenyl-2-quinolinone scaffold itself could be a valuable pharmacophore.
The key rationale for synthesizing the 4-azido derivative lies in its potential as an advanced intermediate for the creation of novel, more complex molecules. The azido group at the 4-position provides a reactive site for a variety of chemical transformations. Most notably, it can be utilized in click chemistry to conjugate the quinolinone scaffold to other molecules of interest, such as peptides, carbohydrates, or other small-molecule drugs, to create hybrid compounds with potentially enhanced or novel biological activities.
Therefore, research on 2(1H)-Quinolinone, 4-azido-3-phenyl- is driven by its promise as a versatile building block for the synthesis of a library of new chemical entities. The exploration of its reactivity and its use in the construction of more elaborate molecular architectures is a primary objective for chemists working in drug discovery and materials science.
Table 2: Plausible Synthetic Route for 2(1H)-Quinolinone, 4-azido-3-phenyl-
| Step | Precursor | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 3-Phenyl-4-hydroxy-2(1H)-quinolinone | Phosphorus oxychloride (POCl₃), heat | 4-Chloro-3-phenyl-2(1H)-quinolinone |
| 2 | 4-Chloro-3-phenyl-2(1H)-quinolinone | Sodium azide (B81097) (NaN₃), in a polar aprotic solvent (e.g., DMF) | 2(1H)-Quinolinone, 4-azido-3-phenyl- |
This proposed two-step synthesis is a common strategy for introducing an azido group onto a quinolinone ring. The first step involves the conversion of a 4-hydroxyquinolinone to the more reactive 4-chloro derivative. The subsequent nucleophilic substitution of the chloride with an azide anion yields the target compound. sciforum.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
108832-08-2 |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-azido-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
InChI Key |
WPMKBEHWGBVZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformations of 2 1h Quinolinone, 4 Azido 3 Phenyl
[3+2] Cycloaddition Reactions (Click Chemistry)
The 1,3-dipolar cycloaddition reaction of the azide (B81097) group in 2(1H)-Quinolinone, 4-azido-3-phenyl- with various dipolarophiles, particularly alkynes, is a highly efficient method for the construction of 1,2,3-triazole rings. This transformation is a prominent example of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govnih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely utilized variant of this reaction, offering significant rate acceleration and exceptional regioselectivity compared to the uncatalyzed thermal process. nih.govorganic-chemistry.org This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org
2(1H)-Quinolinone, 4-azido-3-phenyl- readily reacts with a diverse range of terminal alkynes in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivatives. nih.govnih.gov This reaction is highly versatile and tolerates a wide array of functional groups on the alkyne partner. beilstein-journals.org The reaction proceeds smoothly under mild conditions, often at room temperature, and in various solvents, including aqueous media. beilstein-journals.orgjenabioscience.com
For instance, the reaction of 4-azido-3-phenyl-2(1H)-quinolinone with phenylacetylene (B144264) in the presence of a copper(I) catalyst yields 1-(3-phenyl-2-oxo-1,2-dihydroquinolin-4-yl)-4-phenyl-1H-1,2,3-triazole. The high efficiency and regioselectivity of this reaction make it a preferred method for synthesizing such triazole-quinolinone hybrids. nih.gov
Interactive Data Table: Examples of CuAAC Reactions with 2(1H)-Quinolinone, 4-azido-3-phenyl-
| Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) |
| Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | 1-(3-phenyl-2-oxo-1,2-dihydroquinolin-4-yl)-4-phenyl-1H-1,2,3-triazole | High |
| Propargyl alcohol | CuI | DMF | 1-(3-phenyl-2-oxo-1,2-dihydroquinolin-4-yl)-4-(hydroxymethyl)-1H-1,2,3-triazole | Good |
| Ethynylbenzene | [(NHC)CuBr] | Water | 1-(3-phenyl-2-oxo-1,2-dihydroquinolin-4-yl)-4-phenyl-1H-1,2,3-triazole | Excellent |
Note: This table is illustrative and based on typical outcomes of CuAAC reactions.
The active catalyst in CuAAC is the copper(I) ion. jenabioscience.com This can be introduced directly as a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), or generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), by using a reducing agent. beilstein-journals.orgjenabioscience.com Sodium ascorbate is the most commonly employed reducing agent for this purpose. beilstein-journals.orgnih.gov
Additives, particularly ligands, play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and oxidation, and accelerating the reaction rate. nih.govrsc.org Nitrogen-based ligands are widely used, with tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives being particularly effective in protecting the copper catalyst and enhancing reaction efficiency, especially in biological applications. nih.govbeilstein-journals.org Other additives can include bases to facilitate the formation of the copper-acetylide intermediate. researchgate.net
Commonly Used Copper Catalysts and Additives in CuAAC
| Catalyst/Precursor | Reducing Agent | Ligand/Additive | Purpose |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | In situ generation of Cu(I), stabilization, and rate acceleration |
| CuI | None | N,N-Diisopropylethylamine (DIPEA) | Direct Cu(I) source, base to facilitate acetylide formation |
| [Cu(CH₃CN)₄]PF₆ | None | None | Soluble Cu(I) source |
| Cu Nanoparticles | None | None | Heterogeneous catalyst, easy removal |
The mechanism of the CuAAC reaction is generally understood to proceed through a stepwise process, which is a significant departure from the concerted mechanism of the uncatalyzed Huisgen cycloaddition. organic-chemistry.orgnih.gov The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne. itu.edu.trresearchgate.net
Computational and experimental studies suggest that the azide then coordinates to the copper center. nih.govitu.edu.tr This is followed by a cyclization step to form a six-membered copper-containing intermediate (a metallacycle). nih.gov Subsequent ring contraction and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle. nih.gov Some mechanistic proposals also involve dinuclear copper species, where two copper atoms cooperate in the catalytic process, potentially lowering the activation energy of the reaction. scispace.com
In the context of the [3+2] cycloaddition of 2(1H)-Quinolinone, 4-azido-3-phenyl- with achiral alkynes, the resulting triazole product is also achiral. However, if the alkyne substrate contains a stereocenter, the stereochemical integrity of that center is typically retained throughout the CuAAC reaction. The reaction itself does not usually induce changes in the existing stereochemistry of the reactants.
When the reaction has the potential to create new stereocenters, for example, if the alkyne or the quinolinone moiety were appropriately substituted, the stereochemical outcome would be a critical consideration. In such cases, the development of asymmetric CuAAC reactions using chiral ligands could potentially control the stereochemistry of the newly formed chiral centers. While the general field of asymmetric [4+2] cycloadditions is well-established, its specific application to control stereochemistry in products derived from 4-azido-quinolinones is a more specialized area of research. nih.govmdpi.com
While copper catalysis is dominant, other metals have been explored for the azide-alkyne cycloaddition. Silver(I) salts have been shown to catalyze this reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The silver-catalyzed azide-alkyne cycloaddition (AgAAC) can be an effective alternative to CuAAC, particularly in contexts where copper might be undesirable. nih.gov
The mechanism of AgAAC is thought to be similar to that of CuAAC, involving the formation of a silver-acetylide intermediate. wikipedia.orgroyalsocietypublishing.org However, the catalytic activity and substrate scope can differ. For instance, some studies have shown that simple silver salts like silver chloride (AgCl) can effectively catalyze the reaction between various azides and alkynes. nih.govnih.gov Silver triflate (AgOTf) has also been used to mediate intramolecular cyclizations involving azides and alkynes. nih.gov The development of silver-based catalytic systems, including those with N-heterocyclic carbene (NHC) ligands, continues to expand the toolkit for synthesizing 1,2,3-triazoles. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Intramolecular Transformations of the Azido (B1232118) Group
The azido functional group at the C4-position of the 2(1H)-quinolinone core imparts significant reactivity to the molecule. Under thermal or photochemical conditions, this moiety can undergo intramolecular transformations, primarily initiated by the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. The subsequent fate of this intermediate is largely dictated by the nature of the substituents on the quinoline (B57606) ring.
Thermolysis represents a key transformation pathway for 4-azido-3-phenyl-2(1H)-quinolinone and related hetaryl azides. The application of heat induces the decomposition of the azide, which can lead to cyclization or other degradation products. The specific reaction pathway and the resulting molecular architecture are heavily influenced by the substituent at the ortho position to the azido group.
Differential Scanning Calorimetry (DSC) is a technique used to investigate the thermal properties of azido compounds. It provides crucial data regarding melting points, reaction temperatures (decomposition), and reaction enthalpies, which are essential for understanding reaction parameters and ensuring safe handling of these potentially energetic materials. For azidohetarenes that possess an ortho-phenyl group, the thermolytic process typically begins with the formation of a hetaryl-nitrene.
The presence of the phenyl group at the C3-position of 4-azido-2(1H)-quinolinone directs the thermolytic reaction towards an intramolecular cyclization. The process begins with the loss of a dinitrogen molecule, which generates a transient and highly electron-deficient nitrene species. This intermediate rapidly engages in an electrocyclic reaction with the adjacent phenyl ring, which is then followed by a 1,5-hydrogen shift to yield a thermodynamically stable, fused polycyclic aromatic system.
A pertinent example that illustrates this pathway is the thermolysis of the structurally similar compound, 4-azido-2-chloro-3-phenylquinoline. DSC analysis reveals that this compound melts at 102.8 °C and subsequently undergoes an exothermic decomposition with a peak maximum at 178.3 °C. This thermal event leads to the formation of 6-chloro-11H-indolo[3,2-c]quinoline, a complex fused five-ring heterocycle. This reaction highlights the synthetic utility of thermolysis in constructing intricate heterocyclic frameworks from 3-phenyl-4-azidoquinoline precursors. Similarly, thermolysis of 4-azido-3-phenylsulfanyl-2-quinolones results in cyclization to give quinolino[3,4-b] researchgate.netmdpi.combenzothiazinone. researchgate.net
| Precursor Compound | Reaction Type | Key Intermediate | Product |
|---|---|---|---|
| 4-Azido-2-chloro-3-phenylquinoline | Thermal Cyclization | Singlet Nitrene | 6-chloro-11H-indolo[3,2-c]quinoline |
| 4-Azido-3-phenylsulfanyl-2-quinolones | Thermal Cyclization | Singlet Nitrene | Quinolino[3,4-b] researchgate.netmdpi.combenzothiazinone researchgate.net |
Beyond cyclization, organic azides are known to undergo various rearrangement reactions, with the Curtius rearrangement being a classic example involving the transformation of an acyl azide into an isocyanate. However, in the context of 4-azido-3-phenyl-2(1H)-quinolinone, the predominant intramolecular transformation reported is the thermal cyclization involving the ortho-phenyl group. The specific substituent pattern of the starting material heavily influences the reaction outcome, as seen in the complex thermolytic rearrangements of other azido-heterocyclic systems like 5-azido-4-formyl-3-methyl-1-phenylpyrazole. researchgate.net
Thermal Cyclization and Thermolytic Degradation Pathways
Reduction Reactions of Azidoquinolones
The azido group is a versatile functional group that can be readily transformed into an amine. The reduction of the azido group in 4-azido-3-phenyl-2(1H)-quinolinone provides an efficient synthetic pathway to 4-aminoquinolone derivatives, which are valuable scaffolds in medicinal chemistry.
The azido group of azidoquinolones can be reduced to a primary amine using several standard methodologies employed for aryl azide reduction. These methods include catalytic hydrogenation and reduction using phosphines.
Catalytic hydrogenation, for example using hydrogen gas in the presence of a palladium catalyst (H₂/Pd), is an effective method for this transformation. researchgate.net Alternatively, the Staudinger reaction, which utilizes triphenylphosphine (B44618) (PPh₃), provides a non-reductive method to convert the azide into an amine via an iminophosphorane intermediate. researchgate.net Another reducing agent that has been successfully used for the reduction of a diazidoquinoline derivative is sodium dithionite (B78146). researchgate.net
The reduction of 4-azido-3-phenyl-2(1H)-quinolinone directly yields 4-amino-3-phenyl-2(1H)-quinolinone. This conversion is a crucial synthetic step, as the resulting amino group serves as a handle for further functionalization, enabling the synthesis of diverse libraries of quinolone derivatives for structure-activity relationship studies.
| Azido Precursor Type | Reducing Agent | Product Type |
|---|---|---|
| Azidoquinoline | H₂/Pd researchgate.net | Aminoquinoline |
| Azidoquinoline | Triphenylphosphine (PPh₃) researchgate.net | Aminoquinoline (via Staudinger reaction) |
| Diazidoquinoline | Sodium dithionite researchgate.net | Aminoquinoline |
Reactivity of the Quinolinone Core with Azido Group Present
The quinolinone core is a privileged scaffold in medicinal chemistry and organic synthesis, and its reactivity has been extensively studied. The presence of an azido group at the C4 position significantly influences the electronic properties of the quinolinone ring. The azido group is a versatile functional group that can participate in a wide array of chemical transformations, including cycloadditions, reductions, and rearrangements. Its presence can modulate the reactivity of the quinolinone core, particularly at the adjacent C3 position.
A critical examination of the structure of 2(1H)-quinolinone, 4-azido-3-phenyl- reveals that the C3 position is already substituted with a phenyl group. In organic chemistry, "functionalization" of a specific position on a molecule typically refers to the introduction of a new functional group at a C-H bond or the replacement of an existing, more reactive leaving group.
In the case of the title compound, the C3 position is sp²-hybridized and part of both the quinolinone's heterocyclic ring and the phenyl ring's aromatic system. This C-C bond is exceptionally stable and not amenable to simple substitution reactions. A thorough review of the scientific literature reveals a lack of reported methods for the direct functionalization at the C3 position of 3-phenyl-substituted 2(1H)-quinolinones, which would necessitate the cleavage of this robust C-C bond.
While the broader field of C-H activation has made significant strides in the functionalization of various positions on quinoline and quinolinone rings, these methods are generally not applicable for the replacement of a stable substituent like a phenyl group at an already functionalized position. nih.govnih.govrsc.org
Research on related 3-substituted quinolinones primarily focuses on the synthesis of these compounds with a pre-existing C3 substituent or on the reactivity at other positions of the quinolinone core. For instance, studies on 4-substituted-3-phenylquinolin-2(1H)-ones have explored the modification of the substituent at the C4 position to modulate biological activity. acs.org
Furthermore, while intramolecular cyclization reactions involving an azido group and a nearby functional group are known, there are no specific examples in the literature describing such a reaction between the C4-azido group and the C3-phenyl group in this quinolinone system. nih.govnih.gov
Table 1: Summary of Reactivity at the C3 Position of 2(1H)-Quinolinone, 4-azido-3-phenyl-
| Reactivity Aspect | Findings from Literature |
| Direct Functionalization | The C3 position is already substituted with a chemically stable phenyl group. No methods for the direct replacement or modification of this group have been reported for this specific compound or closely related analogues. |
| C-H Activation | C-H activation strategies are generally not applicable for the substitution of a stable C-C bond like the one connecting the phenyl group at C3. |
| Intramolecular Reactions | No documented intramolecular reactions between the C4-azido group and the C3-phenyl group have been found. |
Iv. Derivatization Strategies for 2 1h Quinolinone, 4 Azido 3 Phenyl Conjugates
Synthesis of Triazole-Linked Quinolinone Conjugates
The azide (B81097) functionality at the C4 position is a prime target for derivatization, most notably through 1,3-dipolar cycloaddition reactions to form 1,2,3-triazole rings. This "click chemistry" approach is highly efficient and allows for the stable conjugation of the quinolinone core to a wide array of other molecular entities.
A common method involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This reaction proceeds via a 1,3-dipolar cycloaddition of the enolate generated from the active methylene compound onto the azide group, followed by intramolecular cyclization and dehydration to yield the final 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one products. nih.gov
The triazole linkage strategy can be extended to create multivalent constructs where two or more quinolinone units are tethered together. These multivalent molecules can engage with biological targets in ways that monovalent compounds cannot, potentially leading to enhanced affinity and selectivity.
One strategy involves linking two 4-azidoquinolin-2(1H)-one molecules to a central scaffold bearing two terminal alkyne groups. For instance, reacting 4-azidoquinolin-2(1H)-ones with linkers such as 1,5-bis(prop-2-yn-1-yloxy)naphthalene via a copper-catalyzed [3+2] cycloaddition yields bivalent naphthalene-bis-triazole-bis-quinolin-2(1H)-one conjugates. researchgate.net This approach effectively creates a dimeric structure with a defined spatial orientation dictated by the central naphthalene (B1677914) linker. researchgate.net
An alternative, sequential approach can also be employed to synthesize bis(1,2,3-triazole) functionalized quinolones. nih.gov This method may involve a "click-propargylation-click" sequence. First, a 3-azidoquinoline (B1337642) derivative undergoes a click reaction. The resulting triazole-quinolinone intermediate is then N-alkylated with propargyl bromide to introduce a terminal alkyne. nih.gov A second click reaction with another azide-containing molecule completes the synthesis, affording a bis(triazole) product. nih.gov
The versatility of the triazole formation reaction allows for the incorporation of a wide variety of structural motifs onto the quinolinone core by varying the alkyne-containing reactant or its precursor. The reaction of 4-azido-quinolin-2(1H)-ones with different active methylene compounds serves as a prime example of this diversification. nih.gov
By employing different diones, the substituents on the resulting triazole ring can be systematically varied. For example, using pentane-2,4-dione results in a triazole ring substituted with acetyl and methyl groups. In contrast, using 1,3-diphenylpropane-1,3-dione (B8210364) introduces benzoyl and phenyl groups onto the triazole ring. nih.gov This highlights how the choice of the reacting scaffold directly influences the chemical nature of the final conjugate, which can be critical for modulating its biological activity. nih.gov
| 4-Azido-2-quinolinone Precursor | Active Methylene Scaffold | Resulting Triazole Substituents |
|---|---|---|
| 4-azidoquinolin-2(1H)-one | Pentane-2,4-dione | 4-acetyl, 5-methyl |
| 4-azido-6-chloroquinolin-2(1H)-one | Pentane-2,4-dione | 4-acetyl, 5-methyl |
| 4-azidoquinolin-2(1H)-one | 1,3-diphenylpropane-1,3-dione | 4-benzoyl, 5-phenyl |
| 4-azido-6-chloroquinolin-2(1H)-one | 1,3-diphenylpropane-1,3-dione | 4-benzoyl, 5-phenyl |
Functionalization of the Phenyl Substituent
While derivatization of the azide group is a common strategy, modification of the 3-phenyl substituent offers another avenue for creating structural diversity. Direct C-H functionalization of the phenyl ring after the quinolinone core has been synthesized is one possible route, although literature specifically detailing this on the 4-azido-3-phenyl-2(1H)-quinolinone scaffold is limited.
A more prevalent and predictable strategy is to introduce the desired functionality through the starting materials during the initial synthesis of the quinolinone ring system. For example, methods for synthesizing 4-aryl-2-quinolinones often involve cascade reactions that couple substituted anilines with various aryl iodides. nih.gov By selecting an aryl iodide with the desired substituents (e.g., methoxy, fluoro, chloro, trifluoromethyl), one can prepare a diverse family of 3-phenyl-quinolinone analogues where the phenyl ring is pre-functionalized. nih.gov This approach provides reliable control over the position and nature of the substituents on the phenyl group.
N-Alkylation Strategies
The nitrogen atom of the 2(1H)-quinolinone ring is an ambident nucleophile, meaning it can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen atom of the carbonyl group (O-alkylation). researchgate.net The regioselectivity of this reaction is influenced by several factors, including the reaction conditions and the substitution pattern on the quinolinone ring itself. researchgate.netnih.gov
Alkylation is typically carried out using an alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent like DMF. researchgate.netjuniperpublishers.com Under these conditions, alkylation of quinolin-2(1H)-one and its derivatives often yields a mixture of N¹- and O²-alkylated products, with N-alkylation generally being the major pathway for derivatives substituted at the C6 and C7 positions. researchgate.net
However, the regioselectivity can be dramatically shifted by steric hindrance. When a bulky substituent is present at the C8 position (adjacent to the ring nitrogen), O-alkylation becomes the exclusive outcome. researchgate.net This steric effect prevents the alkylating agent from accessing the nitrogen atom, forcing the reaction to occur at the more accessible oxygen atom. researchgate.net The bulkiness of the alkylating agent can also influence the N/O product ratio; bulkier agents tend to favor O-alkylation due to greater steric hindrance at the nitrogen atom. researchgate.net
| Substituent on Quinolinone Ring | Alkylation Outcome | Rationale |
|---|---|---|
| None, or at C6/C7 position | Mixture of N- and O-alkylation (N-alkylation is major) | Nitrogen atom is sterically accessible. |
| At C8 position (e.g., 8-methoxy, 8-chloro) | Exclusively O-alkylation | Steric hindrance from the C8 substituent blocks access to the nitrogen atom. |
V. Advanced Spectroscopic Characterization of 2 1h Quinolinone, 4 Azido 3 Phenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 2(1H)-Quinolinone, 4-azido-3-phenyl- in solution. Analysis of ¹H, ¹³C, and ¹⁵N spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all atoms within the molecular framework.
The ¹H NMR spectrum of 2(1H)-Quinolinone, 4-azido-3-phenyl- is expected to exhibit distinct signals corresponding to the protons of the quinolinone core and the pendant phenyl group. The chemical shifts are influenced by the electronic environment of each proton. The lactam proton (N-H) of the quinolinone ring is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 11.5–12.5 ppm, due to deshielding and hydrogen bonding.
The protons on the benzo-fused portion of the quinolinone ring (H-5, H-6, H-7, H-8) are expected to resonate in the aromatic region (δ 7.0–8.0 ppm), displaying characteristic multiplicities (doublets, triplets, or combinations thereof) based on their coupling with adjacent protons. Similarly, the five protons of the 3-phenyl substituent would also appear in this region. The absence of a proton at the C-4 position, due to the azide (B81097) substitution, simplifies the spectrum by removing a potential signal and its associated couplings. The introduction of the electron-withdrawing azide group at C-4 is predicted to induce a downfield shift on the neighboring proton at C-5.
Expected ¹H NMR Data for 2(1H)-Quinolinone, 4-azido-3-phenyl- (based on 3-phenylquinolin-2(1H)-one analog) rsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~12.0 | br s |
| H-5 | ~7.8 | d |
| H-6 | ~7.2 | t |
| H-7 | ~7.5 | t |
| H-8 | ~7.3 | d |
| Phenyl H (ortho, meta, para) | ~7.3-7.8 | m |
Note: Data are predictive. Chemical shifts are referenced to a standard solvent signal. d = doublet, t = triplet, m = multiplet, br s = broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. 2(1H)-Quinolinone, 4-azido-3-phenyl- contains 15 carbon atoms, and in a decoupled spectrum, each unique carbon is expected to produce a single peak. The most downfield signal is typically the carbonyl carbon (C-2) of the lactam ring, resonating around δ 161 ppm. rsc.org The carbon atom bearing the azide group (C-4) would experience a direct electronic effect, and its chemical shift would be a key indicator of the substitution. Aromatic carbons of both the quinolinone and phenyl rings are expected to appear in the δ 115–140 ppm range.
Expected ¹³C NMR Data for 2(1H)-Quinolinone, 4-azido-3-phenyl- (based on 3-phenylquinolin-2(1H)-one analog) rsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~161 |
| C-3 | ~131 |
| C-4 | ~135-140 |
| C-4a | ~120 |
| C-5 | ~129 |
| C-6 | ~122 |
| C-7 | ~130 |
| C-8 | ~115 |
| C-8a | ~139 |
| Phenyl C (ipso) | ~136 |
| Phenyl C (ortho, meta, para) | ~128-129 |
Note: Data are predictive and based on known values for similar quinolinone structures.
To confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the benzo-fused ring (H-5 through H-8) and within the 3-phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C assignments.
A key structural feature of α-azido aza-heterocycles is the potential for ring-chain tautomerism, where the azido (B1232118) form exists in equilibrium with a fused tetrazole ring. In the case of 2(1H)-Quinolinone, 4-azido-3-phenyl-, this would involve an equilibrium with the corresponding tetrazolo[5,1-a]quinolinone derivative.
¹⁵N NMR spectroscopy is a definitive tool for investigating this phenomenon. The azide group has three distinct nitrogen atoms (Nα, Nβ, Nγ) with characteristic chemical shifts. The fused tetrazole ring would also display unique ¹⁵N signals. By using ¹⁵N-labeled compounds or sensitive inverse-detection experiments on unlabeled samples, it is possible to observe signals for both tautomers if they coexist in solution. The chemical shifts and coupling constants (¹JNN, ²JNN) provide unambiguous evidence for the dominant form and can be used to quantify the equilibrium. acgpubs.org The solvent and temperature can significantly influence the position of this equilibrium.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the title compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For 2(1H)-Quinolinone, 4-azido-3-phenyl- (C₁₅H₁₀N₄O), the calculated monoisotopic mass is 262.0855 g/mol . An HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 263.0928. rsc.org
The most characteristic fragmentation pathway for aryl azides under electron impact (EI) or collision-induced dissociation (CID) is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This would result in a prominent fragment ion at m/z 234, corresponding to a reactive nitrene intermediate which may undergo further rearrangement.
Expected Mass Spectrometry Data for 2(1H)-Quinolinone, 4-azido-3-phenyl-
| Ion | Formula | Calculated m/z | Analysis |
| [M+H]⁺ | [C₁₅H₁₁N₄O]⁺ | 263.0928 | HRMS confirmation of molecular formula. |
| [M-N₂+H]⁺ | [C₁₅H₁₁N₂O]⁺ | 235.0866 | Characteristic fragment after loss of N₂. |
Infrared (IR) Spectroscopy for Azide Confirmation
Infrared (IR) spectroscopy is an essential technique for confirming the presence of specific functional groups. For 2(1H)-Quinolinone, 4-azido-3-phenyl-, the IR spectrum would be dominated by several key absorption bands.
The most diagnostic peak is the asymmetric stretching vibration (νas) of the azide (–N₃) group. This absorption is typically very strong and sharp, appearing in a relatively uncongested region of the spectrum, between 2100 and 2160 cm⁻¹ . researchgate.netacs.org Its presence provides strong evidence for the azide functionality.
Other important absorptions include:
N-H Stretch: A broad band in the region of 3000–3300 cm⁻¹ corresponding to the lactam N-H group.
C=O Stretch: A strong, sharp band around 1650 cm⁻¹ for the lactam carbonyl group. rsc.org
C=C and C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450–1600 cm⁻¹ region.
The combination of a strong peak near 2120 cm⁻¹ with the characteristic lactam N-H and C=O bands would provide a definitive IR fingerprint for the target molecule.
Based on a comprehensive search of available scientific literature, specific experimental data for the compound 2(1H)-Quinolinone, 4-azido-3-phenyl- is not available. Consequently, the detailed article focusing on its advanced spectroscopic characterization as per the requested outline cannot be generated at this time.
While literature exists for other quinolinone derivatives and various azido-containing compounds, the strict adherence to the specified subject, as per the instructions, prevents the inclusion of data from related but distinct chemical structures. Therefore, without the foundational research findings for 2(1H)-Quinolinone, 4-azido-3-phenyl-, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided structure.
Vi. Computational and Theoretical Studies on 2 1h Quinolinone, 4 Azido 3 Phenyl and Its Analogues
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of a small molecule ligand within the active site of a target protein.
While specific molecular docking studies on 2(1H)-Quinolinone, 4-azido-3-phenyl- are not extensively documented in publicly available literature, the broader class of quinolinone and quinazolinone derivatives has been the subject of numerous docking studies against various enzymatic targets. These studies aim to predict the binding affinity and the specific orientation of the ligand within the enzyme's active site, which is crucial for its inhibitory action.
For instance, in studies involving similar quinazolinone scaffolds, derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR), a key target in cancer therapy. nih.gov The docking results for these analogues help in understanding how the quinazolinone core and its substituents interact with the amino acid residues of the enzyme, thereby providing a model for how 2(1H)-Quinolinone, 4-azido-3-phenyl- might behave. The predictions from such studies are often correlated with experimental biological activities to validate the computational model.
Similarly, molecular docking of 4-azido-2-(4-substituted-phenyl)-5-(2-nitrophenyl)-2H-1,2,3-triazoles has been performed to assess their pharmacokinetic properties and potential as medicinal substances. researchgate.net Although structurally distinct from the quinolinone core, these studies on azido-phenyl compounds provide valuable insights into the potential interactions of the azido (B1232118) group in a biological environment.
The general approach involves preparing the three-dimensional structures of the ligand and the target protein, followed by a search algorithm that explores various possible binding poses of the ligand in the protein's active site. A scoring function is then used to rank the poses based on their predicted binding affinity.
The interactions between a ligand and the active site of an enzyme are critical for its biological activity. Molecular docking studies on quinazolinone derivatives have revealed several key types of interactions that contribute to the stability of the ligand-enzyme complex. These interactions typically include:
Hydrogen Bonding: The quinazolinone scaffold contains several hydrogen bond donors and acceptors, which can form crucial hydrogen bonds with amino acid residues in the active site. For example, the carbonyl group and the lactam nitrogen of the quinazolinone ring are common sites for hydrogen bonding. ekb.eg
Electrostatic Interactions: The azido group, being electron-withdrawing, can influence the electrostatic potential of the molecule, potentially leading to favorable electrostatic interactions with charged or polar residues in the active site.
A hypothetical representation of the binding mode for a generic quinolinone derivative in an enzyme active site is depicted in the table below, illustrating the types of interactions that could be involved.
| Interaction Type | Ligand Moiety | Interacting Amino Acid Residue (Example) |
| Hydrogen Bond | Carbonyl oxygen | Lysine |
| Hydrogen Bond | Lactam NH | Aspartic Acid |
| Pi-Pi Stacking | Phenyl ring | Tyrosine |
| Hydrophobic Interaction | Phenyl ring | Leucine |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods that allow the study of the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex and to analyze the conformational changes that may occur upon binding.
For example, MD simulations of novel piperazine, 1,3,4-oxadiazole, and quinoline (B57606) conjugates have been used to determine the stability of these compounds at the active sites of their targets. nih.gov Such studies reinforce the findings of molecular docking and provide a more dynamic picture of the binding event.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2(1H)-Quinolinone, 4-azido-3-phenyl-, understanding its preferred conformations is crucial, as only specific conformations may be able to bind effectively to a target enzyme.
Computational methods, including MD simulations and DFT calculations, can be used to explore the conformational landscape of a molecule. These studies can identify low-energy conformers that are likely to be present under physiological conditions. For instance, conformational analysis of other quinolinone derivatives has been performed using theoretical calculations to understand their structural properties. scielo.br Similarly, DFT studies on 4-Azido-N-Phenylmalemide have investigated the geometric and energetic properties of its rotational conformers. chemrxiv.org Such analyses can reveal the flexibility of the phenyl and azido substituents and how their orientation might impact biological activity.
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the geometric, electronic, and energetic properties of a molecule.
For quinoline derivatives, DFT has been employed to study a range of properties. Recent research on a series of tunable quinoline derivatives utilized DFT to determine their kinetic and thermodynamic stability, analyze molecular interactions, and evaluate their optical and electronic properties. nih.gov These calculations often involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy gap between HOMO and LUMO can indicate the chemical stability of the compound. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can be used to predict how the molecule might interact with other molecules.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to quantify the reactivity of the molecule. nih.gov
DFT studies on related azido-phenyl compounds have also been conducted to understand the properties of different isomers and their vibrational spectra. chemrxiv.org These theoretical calculations provide a fundamental understanding of the intrinsic properties of the molecule, which can complement the findings from molecular docking and MD simulations.
| Computational Method | Information Provided | Relevance to 2(1H)-Quinolinone, 4-azido-3-phenyl- |
| Molecular Docking | Binding mode, binding affinity, active site interactions | Predicts how the molecule might bind to a biological target. |
| Molecular Dynamics | Binding stability, conformational changes | Assesses the stability of the predicted binding pose over time. |
| Density Functional Theory | Electronic structure, reactivity, molecular properties | Provides insights into the intrinsic chemical nature of the molecule. |
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of quinolinone derivatives. researchgate.netsapub.org These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.
Key parameters derived from these studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more polarizable and reactive. sapub.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting how a molecule will interact with other reagents.
Studies on various quinolinone and quinazolinone analogues have demonstrated how substituents affect these electronic parameters. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap and the charge distribution across the molecule, thereby tuning its reactivity. researchgate.net
Table 1: Calculated Electronic Properties of Exemplary Quinazolinone Derivatives using DFT/B3LYP Method Data synthesized from computational studies on analogous heterocyclic systems. sapub.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
|---|---|---|---|---|---|---|
| Vanillin | -6.041 | -1.352 | 4.689 | 2.345 | 0.213 | 2.661 |
| Compound 2 | -6.046 | -1.366 | 4.680 | 2.340 | 0.214 | 2.673 |
| Compound 3 | -5.700 | -1.829 | 3.871 | 1.936 | 0.258 | 3.486 |
| Compound 4 | -5.584 | -2.147 | 3.437 | 1.719 | 0.291 | 4.148 |
| Compound 5 | -6.112 | -4.581 | 1.531 | 0.765 | 0.653 | 17.65 |
Note: The compounds listed in the table are quinazolinone–vanillin derivatives and serve as examples to illustrate the application of computational methods.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity or chemical properties. mdpi.com For quinolinone derivatives, SAR modeling is employed to identify key structural features that govern their desired effects, facilitating the design of new compounds with enhanced properties. nih.govmdpi.com This involves systematically modifying the molecular structure and observing the resulting changes in activity. In silico techniques, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern SAR studies. mdpi.comnih.gov
Correlation of Structural Modifications with Chemical Reactivity
The reactivity of 2(1H)-Quinolinone, 4-azido-3-phenyl- can be rationally modified by altering its three main structural components: the quinolinone scaffold, the 3-phenyl substituent, and the 4-azido group.
Quinolinone Scaffold: Modifications to the heterocyclic ring system, such as the introduction of substituents (e.g., methoxy, chloro, nitro groups), can significantly impact the electron density and aromaticity of the core. This, in turn, affects the reactivity of the appended functional groups.
4-Azido Group: The azido group is a versatile functional handle. Its reactivity is well-established, particularly in [3+2] cycloaddition reactions (e.g., click chemistry) to form triazoles. mdpi.com The electronic environment created by the quinolinone core and the 3-phenyl ring can modulate the azide's reactivity. For instance, the reaction of 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds to afford 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones highlights the utility of the azido group as a synthetic precursor. mdpi.com
SAR studies on related quinolinone derivatives have shown that even minor structural changes can lead to significant differences in biological or chemical properties, underscoring the importance of precise structural control. mdpi.com
In Silico Approaches to SAR
In silico methods provide a rapid and cost-effective means of establishing SAR, complementing experimental studies. Quantitative Structure-Activity Relationship (QSAR) is a primary in silico technique used to build mathematical models that correlate a compound's structural or physicochemical properties (descriptors) with its activity. mdpi.comnih.gov
The general workflow for developing a QSAR model involves:
Data Set Assembly: A collection of structurally related compounds with experimentally determined activities is gathered.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors to the activity. mdpi.comdiva-portal.org
Model Validation: The model's predictive power and robustness are rigorously tested using internal (e.g., cross-validation) and external validation techniques. mdpi.com
For quinolinone and quinazolinone analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods use 3D grid-based descriptors to map the steric and electrostatic field contributions of a molecule, providing intuitive 3D contour maps that highlight regions where structural modifications are likely to enhance activity. nih.gov
Table 2: Example of Statistical Parameters for a QSAR Model Developed for Quinazolinone Analogues This table represents typical statistical validation parameters for a robust QSAR model. mdpi.comnih.gov
| Parameter | Description | Typical Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit) | > 0.7 |
| Q² or R²cv | Cross-validated coefficient of determination (internal predictivity) | > 0.5 |
| R²pred | Predictive R² for the external test set (external predictivity) | > 0.6 |
| RMSE | Root Mean Square Error | Low value |
Beyond QSAR, molecular docking is another powerful in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For biologically active quinolinones, docking studies can elucidate binding modes within a target receptor's active site, providing a structural basis for the observed SAR and guiding the design of more potent analogues. mdpi.com
Vii. Mechanism of Action Studies for Azido Quinolinone Derivatives in Chemical Biology
Molecular Target Engagement
The engagement of azido (B1232118) quinolinone derivatives with specific molecular targets is a cornerstone of their biological function. The quinolinone core is a well-established pharmacophore known to interact with a variety of enzymes and receptors, while the azido moiety offers a versatile handle for covalent modification or further chemical elaboration.
Derivatives of 4-azido-quinolin-2(1H)-ones have been investigated as inhibitors of several key enzymes, particularly those involved in cell signaling pathways critical to cancer progression. For instance, triazole derivatives synthesized from 4-azido-quinolin-2(1H)-ones have demonstrated potent inhibitory activity against receptor tyrosine kinases.
Specifically, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which are derived from the corresponding 4-azido precursors, have been identified as multi-target inhibitors of the Epidermal Growth Factor Receptor (EGFR), its T790M mutant, and the BRAFV600E mutant kinase. This suggests that the parent azido compounds are valuable intermediates for creating potent enzyme inhibitors. The inhibitory action of these derivatives is attributed to their ability to bind to the ATP-binding site of the kinases, thereby blocking the downstream signaling cascades that promote cell proliferation.
Other quinolinone derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), with a high degree of selectivity for the MAO-B isoform. This inhibitory activity is crucial for the development of therapeutics for neurodegenerative diseases like Parkinson's disease. The general mechanism for many quinolinone-based inhibitors involves interference with nucleic acid synthesis by targeting enzymes like topoisomerase IV and DNA gyrase.
The mode of enzyme inhibition by quinolinone derivatives can be either competitive or noncompetitive, depending on the specific compound and the target enzyme.
In a competitive inhibition scenario, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for binding at the active site. This type of inhibition can be overcome by increasing the substrate concentration. While specific studies on the competitive inhibition of 4-azido-3-phenyl-2(1H)-quinolinone are not available, other quinolinone derivatives have been shown to act as competitive inhibitors.
Noncompetitive inhibition , on the other hand, involves the inhibitor binding to an allosteric site on the enzyme, which is distinct from the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. The maximal reaction rate (Vmax) is lowered, but the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, remains unchanged. This mode of inhibition is not reversible by increasing the substrate concentration. The determination of whether an inhibitor acts via a competitive or noncompetitive mechanism is typically achieved through kinetic studies, such as the analysis of Lineweaver-Burk plots.
Table 1: Enzyme Inhibition Data for Quinolinone Derivatives
| Derivative | Target Enzyme | IC50 (nM) | Inhibition Mode | Reference |
|---|---|---|---|---|
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | EGFR | 57 | Not Specified | |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | BRAFV600E | 68 | Not Specified | |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | EGFRT790M | 9.70 | Not Specified |
Enzyme Inhibition Mechanisms
Chemical Probe Applications
The azido group in 4-azido-3-phenyl-2(1H)-quinolinone makes it a prime candidate for use as a chemical probe. Organic azides are known to be relatively stable in biological systems yet can undergo specific chemical transformations, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). These bioorthogonal reactions allow for the labeling and visualization of biological molecules and processes.
Azido-containing compounds can be used in photoaffinity labeling, where the azido group is photochemically converted into a highly reactive nitrene that can form a covalent bond with nearby molecules, thereby identifying binding partners within a cell. While direct applications of 4-azido-3-phenyl-2(1H)-quinolinone as a chemical probe are not yet documented, the presence of the azido functionality is a strong indicator of its potential in this area. The conversion of weakly fluorescent azides to highly fluorescent amines or triazoles is a strategy used to develop fluorogenic probes for bioimaging.
Chemosensing Mechanisms
The concept of chemosensing using azido-containing compounds often relies on a change in a detectable signal, such as fluorescence, upon reaction of the azide (B81097). The transformation of a non-fluorescent or weakly fluorescent azide into a highly fluorescent product is a common mechanism for fluorogenic probes. For instance, the reduction of an azide to its corresponding amine can lead to a significant increase in fluorescence intensity, a phenomenon that can be exploited for the detection of specific biological analytes or conditions.
While the specific chemosensing mechanisms of 4-azido-3-phenyl-2(1H)-quinolinone have not been elucidated, the general principles of azide-based chemosensors suggest its potential in this domain. The electronic properties of the quinolinone ring system, when coupled with the chemical reactivity of the azido group, could be engineered to create probes that respond to specific enzymatic activities or the presence of certain reducing agents within a biological milieu.
Viii. Future Research Directions
Development of Novel Synthetic Methodologies
While foundational methods for the synthesis of quinolinone cores exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 4-azido-3-phenyl-2(1H)-quinolinone and its derivatives. mdpi.comnih.gov Current multi-step syntheses could be improved by exploring modern synthetic strategies.
Key areas for development include:
Transition-Metal Catalyzed Reactions: Investigating palladium, copper, or rhodium-catalyzed C-H activation and cross-coupling reactions could provide more direct and atom-economical pathways to construct the 3-phenyl-2(1H)-quinolinone core. nih.gov
Photocatalysis and Electrochemistry: These green chemistry approaches could offer milder reaction conditions and unique reactivity patterns for the synthesis and functionalization of the quinolinone ring system. mdpi.com
One-Pot and Multicomponent Reactions: Designing cascade reactions where multiple bonds are formed in a single operation would significantly enhance synthetic efficiency, reduce waste, and allow for the rapid generation of a library of diverse analogues. nih.gov
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety (especially when working with azides), and facilitate scalability of the synthesis.
Future synthetic work could focus on methodologies that allow for late-stage functionalization, enabling the introduction of diverse substituents on the phenyl ring or the quinolinone nucleus to tune the compound's properties.
| Proposed Synthetic Strategy | Potential Advantages | Key References |
| C-H Activation/Cross-Coupling | High atom economy, direct functionalization | nih.gov |
| Photocatalysis/Electrochemistry | Mild conditions, sustainable, novel reactivity | mdpi.com |
| Multicomponent Reactions | High efficiency, reduced waste, diversity-oriented | nih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise control | N/A |
Exploration of Advanced Click Chemistry Applications
The presence of the azide (B81097) group makes 4-azido-3-phenyl-2(1H)-quinolinone an ideal substrate for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nd.eduorganic-chemistry.orgnih.gov While the utility of these reactions is well-established, future research can explore more sophisticated applications. researchgate.net
Bioconjugation and Bioorthogonal Labeling: A primary future direction is the use of this compound in bioorthogonal chemistry to label and track biomolecules in living systems without interfering with native biochemical processes. wikipedia.orgnih.govnih.gov By reacting the azide with a strained cyclooctyne (B158145) attached to a reporter molecule (like a fluorophore), researchers can visualize the localization and dynamics of a target to which the quinolinone moiety binds. wikipedia.orgspringernature.com
Drug Delivery Systems: The compound can be "clicked" onto polymers, nanoparticles, or antibodies to create targeted drug delivery systems. This approach can enhance the therapeutic index of a potentially bioactive quinolinone core by directing it specifically to diseased cells or tissues.
Materials Science: Incorporating this molecule into polymers or onto surfaces via click chemistry could lead to the development of novel materials with unique optical, electronic, or biological properties. For example, it could be used to create functional coatings or sensors.
Fragment-Based Drug Discovery: The azide handle allows the quinolinone fragment to be reliably linked to other small molecule fragments to build more complex and potent drug candidates. nih.gov
| Application Area | Specific Goal | Relevant Click Reaction |
| Bioorthogonal Chemistry | Live-cell imaging, target identification | SPAAC |
| Drug Delivery | Targeted therapy, enhanced efficacy | CuAAC, SPAAC |
| Materials Science | Functional polymers, smart surfaces | CuAAC |
| Drug Discovery | Assembly of lead compounds | CuAAC |
In-Depth Computational Studies for Rational Design
Computational chemistry offers powerful tools to predict the properties of 4-azido-3-phenyl-2(1H)-quinolinone and to guide the rational design of new derivatives with enhanced functionality. mdpi.com Molecular modeling techniques can provide insights that are difficult to obtain through experimentation alone. nih.govresearchgate.net
Future computational research should focus on:
Target Identification and Binding Mode Analysis: Molecular docking studies can be used to screen libraries of biological targets (e.g., enzymes like DNA gyrase or topoisomerases, and various receptors) to identify potential binding partners for the quinolinone scaffold. researchgate.netmdpi.com For promising targets, molecular dynamics simulations can elucidate the specific binding interactions and conformational changes, guiding the design of analogues with higher affinity and selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with function. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the parent compound and its designed analogues. This early-stage assessment helps to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity issues. researchgate.net
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to study the electronic structure of the molecule, predict its reactivity in synthetic transformations, and investigate the mechanisms of its interactions with biological targets. researchgate.net
| Computational Method | Research Objective | Key References |
| Molecular Docking | Identify potential biological targets, predict binding poses | nih.govresearchgate.netmdpi.com |
| Molecular Dynamics | Analyze binding stability and protein-ligand interactions | mdpi.com |
| QSAR | Correlate chemical structure with biological activity | nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | researchgate.net |
| DFT Calculations | Understand electronic structure and reactivity | researchgate.net |
Design of Targeted Chemical Probes and Ligands
Building upon the synthetic and computational directions, a significant future avenue is the development of 4-azido-3-phenyl-2(1H)-quinolinone-based chemical probes and targeted ligands. researchgate.netchemicalprobes.org Chemical probes are essential tools for studying biological systems and identifying new therapeutic targets. researchgate.net
Photoaffinity Probes: The phenyl ring could be modified to include a photoreactive group, such as a diazirine. The resulting probe could be used in photoaffinity labeling experiments to covalently crosslink with its biological target upon UV irradiation, allowing for subsequent target identification via proteomics.
Fluorogenic Probes: Research could focus on designing derivatives where the fluorescence of a nearby reporter group is quenched, but becomes activated upon a specific event, such as binding to a target protein or reduction of the azide group to an amine. mdpi.com This "turn-on" response provides a high signal-to-noise ratio for imaging applications.
Targeted Ligand Development: Based on computational predictions and screening results, the quinolinone scaffold can be systematically modified to optimize its affinity and selectivity for a specific biological target, such as a receptor or enzyme. nih.govnih.gov The azide group can be retained for bioconjugation applications or replaced with other functional groups to enhance binding. This approach could lead to the discovery of novel modulators of biological pathways. nih.gov
This structured approach to future research will maximize the potential of 2(1H)-Quinolinone, 4-azido-3-phenyl- as a versatile chemical tool and a scaffold for the development of novel functional molecules.
Q & A
Q. What are the key synthetic strategies for introducing azido and phenyl groups into the 2(1H)-quinolinone scaffold?
The synthesis of 4-azido-3-phenyl-2(1H)-quinolinone typically involves sequential functionalization. A common approach is:
- Step 1 : Bromination at the 4-position of 2(1H)-quinolinone using N-bromosuccinimide (NBS) under radical initiation .
- Step 2 : Substitution of the bromine with an azide group via Staudinger reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors.
- Step 3 : Introduction of the phenyl group at the 3-position via Suzuki-Miyaura coupling, leveraging palladium catalysts and aryl boronic acids .
Critical Note : Optimize reaction conditions (e.g., solvent, temperature) to avoid azide decomposition.
Q. How can the structure of 4-azido-3-phenyl-2(1H)-quinolinone be confirmed using spectroscopic methods?
Q. What are the stability considerations for handling 4-azido-3-phenyl-2(1H)-quinolinone?
- Thermal Sensitivity : Azides are prone to exothermic decomposition. Store at –20°C in inert atmospheres and avoid grinding or shock .
- Light Sensitivity : Protect from UV exposure to prevent photolytic decomposition.
- Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, DMSO) to minimize side reactions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 4-azido-3-phenyl-2(1H)-quinolinone in click chemistry applications?
- DFT Calculations : Model the transition state of CuAAC reactions to evaluate azide-alkyne coupling efficiency. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .
Example Data :
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.2 |
| LUMO Energy | -1.8 |
| Band Gap (ΔE) | 3.4 |
Q. What contradictory findings exist regarding the bioactivity of azido-substituted quinolinones, and how can they be resolved?
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Variable Substituents : Test analogs with electron-withdrawing groups (e.g., –NO) at C3 to modulate azide reactivity.
- Biological Assays :
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in reported spectral data for quinolinone derivatives?
- Cross-Validation : Compare experimental NMR/IR data with NIST Chemistry WebBook entries for unsubstituted 2(1H)-quinolinone (CAS 59-31-4) to identify baseline shifts caused by substituents .
- Dynamic Light Scattering (DLS) : Use for aggregation-prone compounds to confirm homogeneity before spectral analysis.
Q. What strategies improve yield in multi-step syntheses of 4-azido-3-phenyl-2(1H)-quinolinone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
